PU3

Hsp90 binding affinity ATP-competitive inhibition target engagement

PU3 (352519-21-2) is the foundational purine-scaffold Hsp90 inhibitor for SAR benchmarking and assay calibration. Its moderate 15-20 µM affinity uniquely enables client-protein degradation threshold studies, avoiding saturation seen with high-affinity analogs. An essential reference standard for validating computational models and medicinal chemistry education. Ideal for researchers optimizing novel purine derivatives.

Molecular Formula C19H25N5O3
Molecular Weight 371.4 g/mol
CAS No. 352519-21-2
Cat. No. B1678333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU3
CAS352519-21-2
SynonymsPU3;  PU-3;  PU 3; 
Molecular FormulaC19H25N5O3
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H25N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h8-9,11H,5-7,10H2,1-4H3,(H2,20,21,22)
InChIKeyTUOSCZDRWRYPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PU3 (CAS 352519-21-2): Foundational Purine-Scaffold Hsp90 Inhibitor for Anticancer Research Procurement


PU3 (CAS 352519-21-2, molecular weight 371.43, formula C19H25N5O3) is a synthetic small molecule that serves as the prototypical member of the purine-scaffold class of heat shock protein 90 (Hsp90) inhibitors. Designed via structure-based drug design to occupy the conserved N-terminal ATP/ADP binding pocket of Hsp90 [1], PU3 competes with the natural product ansamycin geldanamycin (GM) for this site and induces the degradation of key oncogenic client proteins including Her2, Raf-1, and CDK4 [2]. Its characterization established the structural and pharmacological foundation from which higher-affinity purine-scaffold analogs such as PU24FCl and PU-H71 were subsequently optimized [3].

Why In-Class Hsp90 Inhibitors Cannot Be Substituted for PU3 in Key Research Applications


Hsp90 inhibitors exhibit substantial pharmacologic heterogeneity based on their chemotype, binding mode, and affinity for tumor-derived versus normal-tissue Hsp90 isoforms. PU3 belongs to the synthetic purine-scaffold class that was rationally engineered to mimic the unique bent conformation of ATP within the Hsp90 nucleotide-binding pocket [1]. In contrast, the ansamycin class (geldanamycin, 17-AAG) are macrocyclic natural products that occupy the same pocket but with distinct binding interactions and a different toxicity profile [2]. Even within the purine-scaffold series, PU3 differs quantitatively from its optimized successors PU24FCl and PU-H71 by more than two orders of magnitude in binding affinity, cellular growth inhibition potency, and tumor-versus-normal selectivity [3]. Substituting an alternative Hsp90 inhibitor without accounting for these specific quantitative differences will confound experimental reproducibility, lead to misinterpretation of client-protein degradation thresholds, and invalidate comparisons to published PU3-based mechanistic studies. The following evidence dimensions provide the quantifiable differentiation required for informed scientific selection.

PU3 (352519-21-2): Quantifiable Differentiation Against Hsp90 Inhibitor Comparators


Hsp90 Binding Affinity: PU3 versus Geldanamycin and 17-AAG in Direct Competition and Comparative Potency Assays

PU3 binds to the Hsp90 N-terminal ATP pocket with a relative affinity of 15–20 µM in competition with immobilized geldanamycin, placing its binding potency approximately two orders of magnitude weaker than the natural product comparator geldanamycin (KD ≈ 780 nM) [1]. In a standardized malachite green ATPase inhibition assay using full-length yeast Hsp90α, PU3 exhibited an IC50 of 14 µM, whereas the geldanamycin derivative 17-AAG showed an IC50 of 6 nM against Hsp90 derived from BT474 breast carcinoma lysates [2]. A separate competitive binding assay reported an EC50 of 13,000 nM (13 µM) for PU3, directly comparable to the 15–20 µM range originally described [3].

Hsp90 binding affinity ATP-competitive inhibition target engagement

Cellular Antiproliferative Activity: PU3 Growth Inhibition in Breast Cancer Cells versus Optimized Purine-Scaffold Analogs

PU3 inhibits the growth of MCF-7 breast cancer cells, inducing retinoblastoma protein hypophosphorylation, G1 arrest, and differentiation, with biological effects manifesting in the 50 µM concentration range [1]. In comparison, the optimized purine-scaffold derivative PU24FCl exhibits anti-proliferative activity in the 2–6 µM range—approximately 10- to 25-fold more potent than PU3 [2]. Further optimization yielded PU-H71, which inhibits SKBr3 breast cancer cell growth with an IC50 of 36 nM, representing an improvement of more than three orders of magnitude (approximately 1,400-fold) relative to the parental PU3 scaffold [3].

breast cancer antiproliferative activity cellular IC50

Chemotype and Scaffold Differentiation: Synthetic Purine-Scaffold versus Natural Product Ansamycins

PU3 is the founding member of the synthetic purine-scaffold class of Hsp90 inhibitors, designed de novo to mimic the bent conformation of ATP within the Hsp90 nucleotide-binding pocket [1]. This contrasts with the benzoquinone ansamycin natural product class (geldanamycin, 17-AAG) and the resorcinol class (radicicol), which are macrocyclic natural products with distinct binding interactions and off-target profiles [2]. The purine-scaffold platform enabled systematic medicinal chemistry optimization that yielded compounds with progressively enhanced affinity (PU24FCl) and tumor selectivity (PU-H71, 700–3,000× tumor-versus-normal selectivity) [3].

chemotype differentiation scaffold class Hsp90 inhibitor classification

Structural Characterization: PU3 Co-Crystal Structures with Human Hsp90α and Hsp90β Enable Rational Ligand Design

High-resolution X-ray co-crystal structures of PU3 bound to the N-terminal domain of both human Hsp90α (PDB ID: 1UY6) and Hsp90β have been determined, providing atomic-level detail of the ligand-protein interactions [1]. These structures represent the first co-crystal structures of a purine-scaffold inhibitor with Hsp90β and establish the binding mode of the entire PU-class series. In contrast, while co-crystal structures exist for geldanamycin (PDB ID: 1YET) and 17-AAG, the distinct binding pose of the purine scaffold relative to the ansamycin macrocycle results in different water-mediated hydrogen-bond networks and hydrophobic contacts that inform differential isoform selectivity and optimization trajectories [2].

X-ray crystallography Hsp90 co-crystal structure structure-based drug design

Optimal Research and Procurement Scenarios for PU3 (CAS 352519-21-2) Based on Quantified Differentiation Evidence


Baseline Reference Compound for Purine-Scaffold Hsp90 Inhibitor Structure-Activity Relationship (SAR) Studies

PU3 is the essential historical reference for any SAR campaign aimed at optimizing purine-based Hsp90 inhibitors. Its moderate micromolar binding affinity (15–20 µM relative affinity; IC50 ≈ 14 µM in ATPase assays) and well-characterized co-crystal structures with Hsp90α (PDB: 1UY6) and Hsp90β provide the quantitative and structural baseline against which all subsequent purine-scaffold analogs (PU24FCl, PU-H71, PU-DZ8) are benchmarked [1]. Researchers synthesizing novel purine derivatives should include PU3 as a comparator to validate assay conditions and quantify fold-improvements in affinity and cellular potency [2].

Mechanistic Studies of Hsp90 Client-Protein Degradation Thresholds Using a Sub-Saturating Inhibitor

Because PU3 binds Hsp90 with moderate affinity (15–20 µM) compared to high-affinity inhibitors like 17-AAG (IC50 ≈ 6 nM) or PU-H71 (EC50 = 30 nM), it is uniquely suited for experiments designed to probe the threshold concentration of Hsp90 inhibition required to trigger degradation of specific client proteins (e.g., Her2, Raf-1, CDK4) [1]. Using PU3 allows researchers to titrate Hsp90 occupancy and correlate partial target engagement with downstream effects on client-protein stability, cell-cycle arrest (G1), and differentiation—a pharmacological window that is obscured by the full target saturation achieved with high-affinity comparators [2].

Computational Chemistry Benchmarking and Virtual Screening Validation

The availability of high-resolution PU3 co-crystal structures with Hsp90α (PDB: 1UY6) and Hsp90β, combined with its thoroughly documented binding affinity range, makes PU3 an ideal reference ligand for validating docking algorithms, scoring functions, and molecular dynamics simulations targeting the Hsp90 ATP-binding pocket [1]. Computational chemists can use PU3 as a 'truth set' ligand to assess whether their virtual screening workflows correctly predict the binding mode and approximate affinity of a moderately potent, structurally characterized inhibitor before applying those workflows to novel chemical libraries [2].

Educational and Training Applications in Chemical Biology and Cancer Pharmacology

PU3 serves as an instructive case study for teaching the principles of structure-based drug design, scaffold hopping from ATP-mimetics, and the iterative optimization of tool compounds into clinical candidates. Its well-documented journey from the first synthetic purine-scaffold Hsp90 binder (15–20 µM) to tumor-selective, high-affinity clinical candidates like PU-H71 (30 nM binding, 700–3,000× tumor selectivity) provides a complete narrative of medicinal chemistry optimization [1]. For academic laboratories and teaching institutions, PU3 represents a cost-effective, historically significant compound that illustrates the full translational continuum from rational design to clinical development [2].

Technical Documentation Hub

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